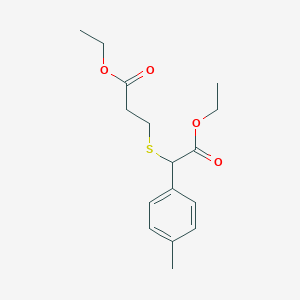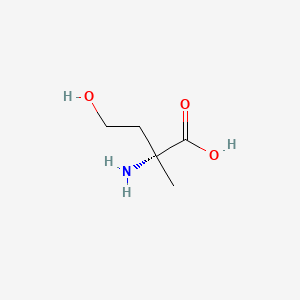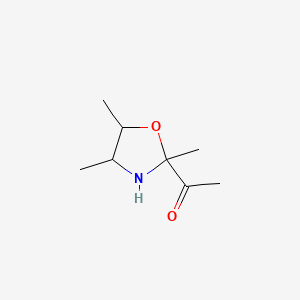
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- typically involves the reaction of 5-amino-N-pentyl-2-hydroxybenzamide with propargyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like isopropyl alcohol under reflux conditions to facilitate the formation of the propynyloxy group .
Industrial Production Methods
While specific industrial production methods for Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Aplicaciones Científicas De Investigación
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, 5-amino-N-ethyl-2-(2-propynyloxy)-: Similar structure with an ethyl group instead of a pentyl group.
Benzamide, 5-amino-N-butyl-2-(2-propynyloxy)-: Similar structure with a butyl group instead of a pentyl group.
Uniqueness
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
30533-82-5 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
5-amino-N-pentyl-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-5-6-9-17-15(18)13-11-12(16)7-8-14(13)19-10-4-2/h2,7-8,11H,3,5-6,9-10,16H2,1H3,(H,17,18) |
Clave InChI |
UQFPCYPXSIRWKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)



![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)






![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
